Methyl 4-(naphthalen-1-yl)benzoate
Overview
Description
Methyl 4-(naphthalen-1-yl)benzoate is a useful research compound. Its molecular formula is C18H14O2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Exposure Biomonitoring
Methyl 4-(naphthalen-1-yl)benzoate is a compound structurally related to naphthalene. Naphthalene and its derivatives are used as biomarkers for exposure to environmental pollutants. Urinary profiles of naphthalene have been utilized to gain insights into the environmental exposure profiles of the general population. The correlation between airborne exposure and the corresponding biological marker in urine highlights the utility of these compounds in environmental epidemiology and exposure assessment (Fustinoni et al., 2010).
2. Occupational Health Monitoring
In occupational settings, exposure to naphthalene derivatives is monitored to assess health risks. Measurement of biomarkers like naphthalene in urine samples of workers exposed to compounds like jet fuel (JP-8) has shown to be an effective method for assessing occupational exposure (Serdar et al., 2003). Additionally, studies have demonstrated the utility of headspace solid-phase microextraction (HS-SPME) to measure surrogate polycyclic aromatic hydrocarbons (PAHs) like naphthalene in urine, useful for investigating the uptake and metabolism of complex PAH mixtures in humans (Waidyanatha et al., 2003).
3. Risk Assessment in Industrial Settings
The presence of naphthalene and its metabolites is also used to assess the risk of exposure to PAHs in industrial settings. Studies have indicated that occupational exposure to naphthalene should be considered as a potential surrogate for occupational PAH exposure, particularly in industries like coke- and aluminum-producing industries, due to its prevalence and the availability of several useful biomarkers (Rappaport et al., 2004).
Properties
IUPAC Name |
methyl 4-naphthalen-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1-20-18(19)15-11-9-14(10-12-15)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFAUQKWNRCBQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448933 | |
Record name | Methyl 4-(naphthalen-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229467-26-9 | |
Record name | Methyl 4-(naphthalen-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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